Home > Products > Building Blocks P17335 > (1H-Benzo[d]imidazol-4-yl)methanamine
(1H-Benzo[d]imidazol-4-yl)methanamine - 64574-24-9

(1H-Benzo[d]imidazol-4-yl)methanamine

Catalog Number: EVT-391195
CAS Number: 64574-24-9
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“(1H-Benzo[d]imidazol-4-yl)methanamine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known by other names such as 1H-Benzimidazole-4-methanamine and 1H-Benzimidazole-7-methanamine .


Molecular Structure Analysis

The InChI string for “(1H-Benzo[d]imidazol-4-yl)methanamine” is InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) . The Canonical SMILES string is C1=CC(=C2C(=C1)NC=N2)CN . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1H-Benzo[d]imidazol-4-yl)methanamine” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 54.7 Ų . The exact mass and monoisotopic mass are both 147.079647300 g/mol .

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

    Compound Description: Cpd27 is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) []. It exhibits an IC50 of 10 nM for TAF1(2) binding and demonstrates excellent selectivity over other bromodomain family members []. Cpd27 also displays cellular activity in a TAF1(2) target engagement assay (IC50 = 38 nM) and shows synergistic antiproliferative effects with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 [].

5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (MK-3903)

    Compound Description: MK-3903 is a potent and selective direct activator of AMP-activated protein kinase (AMPK) []. It demonstrates robust target engagement in mouse liver following oral administration, leading to improved lipid metabolism and insulin sensitization [].

    Relevance: MK-3903 belongs to the benzimidazole class of compounds, similarly to (1H-Benzo[d]imidazol-4-yl)methanamine []. Both molecules share the core benzimidazole structure, but MK-3903 possesses additional substituents, including a biphenyl group and a methylbenzoic acid moiety, contributing to its distinct AMPK activating properties.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

    Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase, exhibiting broad-spectrum in vivo antitumor activity []. It demonstrates improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models compared to its lead compound, BMS-536924 [].

    Relevance: BMS-695735 features a benzimidazole moiety within its structure, making it structurally related to (1H-Benzo[d]imidazol-4-yl)methanamine []. The presence of the benzimidazole core, along with other functional groups like pyrazole, piperidine, and pyridinone, contributes to its inhibitory activity against the insulin-like growth factor-1 receptor kinase.

Overview

(1H-Benzo[d]imidazol-4-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C8_8H9_9N3_3, and it is often encountered in its hydrochloride salt form, C8_8H9_9N3_3·HCl. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and biological research.

Source

The compound can be synthesized from o-phenylenediamine and various amines or amino acids under specific reaction conditions. The synthesis typically involves cyclization reactions that yield the benzimidazole structure, which is central to its chemical properties and biological activities .

Classification

(1H-Benzo[d]imidazol-4-yl)methanamine is classified as an organic heterocyclic compound. It features a fused ring system comprising a benzene ring and an imidazole ring. This structure contributes to its pharmacological properties and potential applications in drug development and material science.

Synthesis Analysis

Methods

The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine generally follows these pathways:

  1. Cyclization of o-Phenylenediamine: The reaction typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, leading to the formation of the benzimidazole core.
  2. Introduction of Amino Group: Subsequently, an amine group is introduced at the 4-position of the benzimidazole ring.
  3. Formation of Hydrochloride Salt: The final step often involves converting the base into its hydrochloride salt for improved solubility and stability.

Technical Details

The synthesis may utilize various solvents such as ethanol or toluene, and reaction conditions are carefully controlled, including temperature and pH, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 149.17 g/mol
  • Melting Point: Varies based on salt form but typically around 200 °C for the hydrochloride salt.
  • Solubility: Soluble in polar solvents such as water and ethanol.
Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-4-yl)methanamine undergoes several types of chemical reactions:

  1. Oxidation: Can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions can yield various amine derivatives.
  3. Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or iodine.
  • Reducing Agents: Sodium borohydride.
  • Nucleophiles: Alkyl halides or acyl chlorides.

The reactions are conducted under controlled conditions to ensure selectivity and high yields.

Mechanism of Action

The mechanism of action for (1H-Benzo[d]imidazol-4-yl)methanamine involves its interaction with specific biological targets, including enzymes and receptors. The compound may inhibit or activate these targets through various pathways, including:

  • Modulation of signal transduction pathways.
  • Inhibition of enzyme activity linked to disease processes.
  • Interference with nucleic acid synthesis (DNA/RNA), potentially leading to anticancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid in its hydrochloride salt form.
  • Odor: Generally odorless.
  • Solubility: Soluble in water, methanol, and other polar solvents.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases, forming salts or undergoing protonation/deprotonation.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used for characterization .

Applications

(1H-Benzo[d]imidazol-4-yl)methanamine has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential antimicrobial, antiviral, and anticancer properties.
  2. Drug Development: Serves as a scaffold for designing novel therapeutic agents targeting specific diseases.
  3. Material Science: Utilized in developing new materials with unique properties, including corrosion inhibitors and catalysts .
Synthetic Methodologies and Reaction Optimization

Condensation-Based Strategies for Benzimidazole Core Formation

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of ortho-phenylenediamines (o-PDAs) with carbonyl sources. While classical Phillips condensation employs carboxylic acids under harsh conditions (conc. HCl, reflux) [5], modern adaptations for C4-functionalized derivatives prioritize aldehydes as carbonyl precursors due to superior regiocontrol. Key advancements include:

  • Redox-Neutral Cyclizations: Employing DMSO as a dual carbon source and oxidant enables direct access to unsubstituted benzimidazoles from o-PDAs. This method circumvents traditional oxidants like nitrobenzenes and is adaptable to C4-modified substrates [1].
  • Imine-Directed Cyclizations: Reactions of ortho-substituted anilines with arylglyoxylic acids at 40°C in DMSO generate benzo-fused N-heterocycles via intramolecular Michael addition and decarboxylation. This mild protocol facilitates access to C4-carboxylate intermediates, precursors to C4-aminomethyl derivatives [1].
  • Selective Pathway Control: The presence of sulfur in DMF/sulfur systems diverts reactions of o-PDAs and aldehydes toward (1H-benzo[d]imidazol-2-yl)(phenyl)methanones, whereas sulfur-free conditions in 1,4-dioxane yield quinoxalines. This selectivity is critical for preserving C4 reactivity [7].

Table 1: Condensation Strategies for Benzimidazole Core Synthesis

Carbonyl SourceCatalyst/AdditiveProduct ClassRelevance to C4 Modification
Carboxylic acidsHCl (Phillips)2-Substituted BnZLow; requires additional C4 steps
AldehydesDMSO (oxidant)2-Unsubstituted BnZHigh; unsubstituted C4 position free
AldehydesDMF/Sulfur2-Benzoyl BnZMedium; C4 blocked but modifiable
Arylglyoxylic acidsNoneC4-Functionalized intermediatesHigh; direct C4 carboxylate access

Functionalization of the C-4 Position: Amine Group Introduction

Direct C4-amination remains challenging due to inherent electronic biases favoring C2/C5/C7 reactivity. Strategic approaches include:

  • C4-Carbonyl Reduction: 4-Cyanobenzimidazoles, synthesized from 4-cyano-1,2-phenylenediamine and aldehydes, undergo catalytic reduction (Ni-Al alloy, HCO₂H/H₂O) to yield 4-aminomethyl derivatives like (1H-Benzo[d]imidazol-4-yl)methanamine. This method provides 67–91% yields and tolerates electron-donating/withdrawing substituents [4].
  • Boron-Mediated Amination: Triacyloxyborane intermediates (from RCOOH and BH₃·THF) enable direct 2-substitution, but C4-modification requires prior protection or directed metalation. Computational studies indicate C4 electrophilicity is enhanced in N1-protonated benzimidazoles, facilitating nucleophilic attack at C4 [5].
  • Directed C−H Activation: While not yet applied specifically to C4-aminomethylation, Pd-catalyzed C−H functionalization using carboxamide directing groups shows promise for late-stage C4 diversification. In-situ-generated endocyclic 1-azaallyl anions (from alicyclic imines) exemplify β-C−H functionalization strategies potentially adaptable to benzimidazole C4 .

Catalytic Systems for Regioselective Synthesis

Achieving C4 selectivity necessitates catalysts overcoming benzimidazole’s inherent C2 bias:

  • Transition Metal Complexes: NHC-Pd(II) catalysts enable direct C−H arylation at C2, but C4 selectivity remains elusive. Erbium(III) triflate [Er(OTf)₃] promotes double-condensation of o-PDAs with aldehydes to form 1,2-disubstituted benzimidazoles (91% yield, solvent-free), indirectly protecting C4 for subsequent modification [8].
  • Lewis Acid Mediation: ZnCl₂ immobilized on SiO₂ enhances regioselectivity in cyclocondensations by activating aldehyde carbonyls toward ortho-amine addition. Charge density calculations confirm electron-rich aldehydes coordinate more effectively to Er³⁺, favoring C4-unsubstituted intermediates [8].
  • Regioselective C4 Lithiation: Although experimentally underexplored, theoretical models predict N1-directed ortho-metalation could enable C4 functionalization. Endocyclic 1-azaallyl anions (generated via ketone oxidation of lithiated amines) demonstrate regioselective β-functionalization in alicyclic systems—a paradigm adaptable to benzimidazoles .

Table 2: Catalytic Systems for Benzimidazole Functionalization

CatalystReaction TypeRegioselectivityYield RangeLimitations for C4
NHC-Pd(II)C−H ArylationC2 > C4/C760–85%Primarily targets C2
Er(OTf)₃Double-condensationN1/C2 control72–91%Protects C4 indirectly
ZnCl₂/SiO₂CyclocondensationNot C4-specific~72%Low C4 directivity
LiTMP/ketone oxidantEndocyclic azaallyl anionβ-C−H functionalization62–90%Requires adaptation to BnZ core

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Protocols

Sustainable methodologies enhance efficiency and reduce environmental impact:

  • Solvent-Free Condensations: Cyclocondensation of o-PDAs and aldehydes catalyzed by Er(OTf)₃ under neat conditions (80°C, 2 min) delivers 1,2-disubstituted benzimidazoles in 90–91% yield. This approach eliminates solvent waste and is scalable [8].
  • Microwave Acceleration: Reactions using Na₂S₂O₅ in ethanol under microwave irradiation achieve 96–98% time reduction versus conventional heating. This method is particularly effective for synthesizing 4-cyanobenzimidazole precursors (required for C4-aminomethylation), with yields increasing by 10–50% and minimized side products [1] [4].
  • Aqueous-Phase Synthesis: D-Glucose serves as a biorenewable C1 synthon in oxidative cyclizations of o-PDAs, yielding unsubstituted benzimidazoles in water. Although not directly producing C4-amine derivatives, this method provides eco-friendly access to the core scaffold for downstream C4 modification [1].

Tabulated Compound List

Properties

CAS Number

64574-24-9

Product Name

(1H-Benzo[d]imidazol-4-yl)methanamine

IUPAC Name

1H-benzimidazol-4-ylmethanamine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)

InChI Key

HNANBZSSHVTMEU-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC=N2)CN

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.